molecular formula C4H10ClNO3 B015907 DL-Serine methyl ester hydrochloride CAS No. 5619-04-5

DL-Serine methyl ester hydrochloride

Cat. No.: B015907
CAS No.: 5619-04-5
M. Wt: 155.58 g/mol
InChI Key: NDBQJIBNNUJNHA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DL-Serine methyl ester hydrochloride is primarily an NMDA agonist . It acts at the glycine site , which is a crucial part of the NMDA receptor complex in the central nervous system. This receptor plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

As an NMDA agonist, this compound binds to the glycine site of the NMDA receptor . This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain. The compound’s interaction with its target leads to an increase in the influx of calcium ions into the neuron, which can result in changes in neuronal function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By acting as an NMDA agonist, it can influence the function of this pathway and its downstream effects, which include synaptic plasticity and memory formation. Additionally, it is a precursor of glycine by serine hydroxymethyltransferase , suggesting a role in the glycine-serine metabolic pathway.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an NMDA agonist. By enhancing the function of NMDA receptors, it can influence neuronal excitability and synaptic plasticity . These effects can have significant implications for learning and memory processes in the brain.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool and dark place, preferably at a temperature below 15°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These factors can affect the compound’s stability and, consequently, its efficacy. Furthermore, the compound’s action can be influenced by the physiological environment, including the presence of other neurotransmitters and the overall state of the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Serine methyl ester hydrochloride can be synthesized through the esterification of DL-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: DL-Serine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-Serine methyl ester hydrochloride has several scientific research applications, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biochemical Research: It serves as a substrate in enzymatic reactions and studies involving serine metabolism.

    Pharmaceutical Research: It is used in the development of drugs and therapeutic agents.

    Industrial Applications: It is used in the production of various chemicals and intermediates.

Comparison with Similar Compounds

  • L-Serine methyl ester hydrochloride
  • D-Serine methyl ester hydrochloride
  • DL-Serine ethyl ester hydrochloride
  • L-Serine ethyl ester hydrochloride

Comparison: DL-Serine methyl ester hydrochloride is unique due to its racemic mixture of both D- and L-forms of serine. This makes it versatile for various applications compared to its enantiomerically pure counterparts. The methyl ester group also provides distinct reactivity compared to ethyl esters .

Properties

IUPAC Name

methyl 2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBQJIBNNUJNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971577
Record name Methyl serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-04-5, 5680-80-8
Record name Serine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5619-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl DL-serinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252
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Record name Methyl serinate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl DL-serinate hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of DL-Serine methyl ester hydrochloride in the synthesis of Linezolid mimetics?

A1: this compound serves as a crucial starting material in the synthesis of novel oxazolidin-2-one derivatives, which mimic the structure and potential antibacterial activity of Linezolid []. The synthesis, as described in the research paper "A NEW ROUTE FOR THE SYNTHESIS OF LINEZOLID MIMETIC 3,4-DISUBSTITUTED OXAZOLIDIN-2-ONE DERIVATIVES" [], involves reacting this compound with aromatic carboxylic acid derivatives to form an amino alcohol intermediate. This intermediate then undergoes a cyclization reaction with diethyl carbonate, ultimately yielding the desired oxazolidin-2-one compounds [].

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